molecular formula C27H18ClN3O4 B2732006 (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 522655-33-0

(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2732006
CAS No.: 522655-33-0
M. Wt: 483.91
InChI Key: ZHPREKKZFMVNEN-UHFFFAOYSA-N
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Description

This compound features a conjugated enamide backbone with a cyano group at the α-position, a naphthalen-1-yl core substituted with a 2-chlorophenylmethoxy group, and a 2-nitrophenylamide moiety. The (E)-stereochemistry of the double bond is critical for maintaining planarity, which may influence intermolecular interactions (e.g., π-stacking) and biological activity. The chlorophenylmethoxy substituent contributes to lipophilicity, which may affect membrane permeability .

Properties

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3O4/c28-23-10-4-2-8-19(23)17-35-26-14-13-18-7-1-3-9-21(18)22(26)15-20(16-29)27(32)30-24-11-5-6-12-25(24)31(33)34/h1-15H,17H2,(H,30,32)/b20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPREKKZFMVNEN-HMMYKYKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key functional groups:

  • Naphthalene moiety : Provides hydrophobic interactions and contributes to the overall stability of the molecule.
  • Chlorophenyl group : Imparts electronic properties that may influence biological activity.
  • Cyano group : Known for its ability to participate in various chemical reactions and may affect the compound's reactivity.
  • Nitrophenyl group : Often associated with increased biological activity due to its electron-withdrawing properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₈H₁₅ClN₂O₃
Molecular Weight344.78 g/mol
Functional GroupsNaphthalene, Chlorophenyl, Cyano, Nitro
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a related compound demonstrated effectiveness against L1210 leukemia cells in animal models, suggesting potential for further development in cancer therapeutics .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the cyano and nitro groups may allow for interaction with key enzymes involved in tumor progression.
  • Induction of Apoptosis : Compounds in this class have shown to induce programmed cell death in cancer cells, which is critical for effective cancer treatment.
  • Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals, thereby reducing oxidative stress in cells .

Antimicrobial Activity

Compounds with structural similarities have also been evaluated for their antimicrobial properties. For example, certain derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound may possess broad-spectrum antimicrobial effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile is crucial for evaluating the safety and efficacy of new compounds. Preliminary studies indicate that modifications to the chemical structure can significantly alter these properties.

Case Study 1: Antitumor Evaluation

In a controlled study, a derivative of this compound was tested on mice implanted with L1210 leukemia cells. The results indicated a dose-dependent reduction in tumor size compared to control groups .

Case Study 2: Antimicrobial Screening

Another study screened various derivatives against a panel of bacterial strains. The results showed that certain modifications enhanced antibacterial activity significantly, suggesting pathways for optimizing efficacy through structural changes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several derivatives, including enamide backbones, aromatic substituents, and electron-withdrawing groups. Key comparisons are outlined below:

Compound Core Structure Key Substituents Functional Groups Biological/Physicochemical Implications
Target Compound Naphthalen-1-yl enamide 2-[(2-Chlorophenyl)methoxy], 2-nitrophenylamide Cyano, nitro, chlorophenylmethoxy High lipophilicity (Cl, naphthalene); potential for H-bonding (nitro); electrophilic reactivity (cyano, nitro)
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naphthalen-2-yl propanamide 3-Chlorophenethyl, 6-methoxy Methoxy, amide Reduced electrophilicity (no nitro/cyano); improved solubility (methoxy); possible NSAID-like activity
2-Acetamido-N-(4-nitrophenyl)-3-(naphthalen-2-yl)but-2-enamide Naphthalen-2-yl butenamide 4-Nitrophenyl, acetamido Nitro, amide, ketone Moderate electrophilicity; H-bonding via amide and nitro groups; potential crystallinity issues
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide Phenyl enamide 4-Chloro-2-nitrophenyl, 3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl Cyano, nitro, methoxy Increased steric hindrance (naphthalen-1-ylmethoxy); dual nitro groups may enhance reactivity
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Furan-2-yl enamide 3-Ethoxyphenyl, 2-methyl-4-nitrophenyl Cyano, nitro, ethoxy Reduced aromatic conjugation (furan vs. naphthalene); ethoxy improves solubility but lowers lipophilicity
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Thiazol-2-yl enamide 2,5-Dichlorophenylmethyl, 4-hydroxy-3-methoxyphenyl Cyano, hydroxy, dichlorophenyl Polar hydroxy group enhances solubility; dichlorophenyl increases metabolic stability

Key Findings from Comparative Analysis

Electronic Effects: The cyano and nitro groups in the target compound enhance electrophilicity compared to analogs lacking these groups (e.g., ). This may favor interactions with nucleophilic residues in biological targets. Methoxy or ethoxy substituents (e.g., ) reduce electrophilicity but improve solubility, balancing bioavailability .

Hydroxy or methoxy groups (e.g., ) mitigate this by introducing polarity.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a chlorophenylmethoxy-naphthalene aldehyde with a 2-nitrophenyl cyanoacetamide, analogous to methods in . Thiazole or furan derivatives () require heterocyclic ring formation, adding synthetic complexity.

Biological Activity :

  • Compounds with nitro groups (target, ) are often explored as kinase inhibitors or anti-inflammatory agents due to nitro’s role in redox modulation.
  • Thiazole derivatives () may target enzymes like COX-2, leveraging the heterocycle’s mimicry of arachidonic acid.

Tabulated Physicochemical Data

Property Target Compound (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2-Acetamido-N-(4-nitrophenyl)-3-(naphthalen-2-yl)but-2-enamide
Molecular Weight ~463.8 g/mol ~382.9 g/mol ~407.4 g/mol
clogP (Estimated) ~4.5 ~3.8 ~3.2
Hydrogen Bond Acceptors 6 3 5
Rotatable Bonds 7 5 6

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